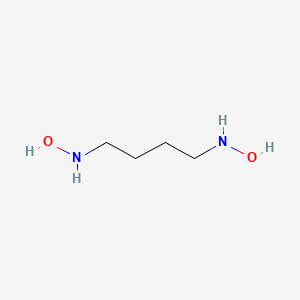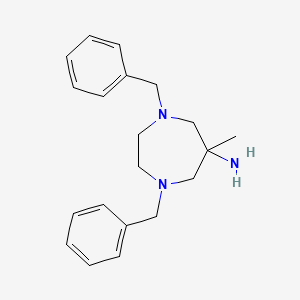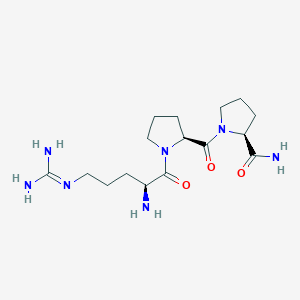![molecular formula C19H21NO2Se B14251916 N-[4-(Benzeneseleninyl)cyclohexyl]benzamide CAS No. 401513-85-7](/img/structure/B14251916.png)
N-[4-(Benzeneseleninyl)cyclohexyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Benzeneseleninyl)cyclohexyl]benzamide is a compound that belongs to the class of benzamides. Benzamides are widely used in various fields such as pharmaceuticals, agriculture, and materials science due to their diverse biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzeneseleninyl)cyclohexyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production methods for benzamides, including this compound, often involve high-temperature reactions between carboxylic acids and amines. These methods are designed to be scalable and cost-effective, ensuring the production of large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Benzeneseleninyl)cyclohexyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Aplicaciones Científicas De Investigación
N-[4-(Benzeneseleninyl)cyclohexyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of N-[4-(Benzeneseleninyl)cyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[4-(Benzeneseleninyl)cyclohexyl]benzamide include other benzamide derivatives such as:
- N-(4-phenylseleninylcyclohexyl)benzamide
- 4-bromo-N-cyclohexyl-3-(4-morpholinylsulfonyl)benzamide
Uniqueness
This compound is unique due to its specific structure, which includes a benzeneseleninyl group. This group imparts distinct chemical and biological properties, making the compound valuable for various applications .
Propiedades
Número CAS |
401513-85-7 |
|---|---|
Fórmula molecular |
C19H21NO2Se |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
N-(4-phenylseleninylcyclohexyl)benzamide |
InChI |
InChI=1S/C19H21NO2Se/c21-19(15-7-3-1-4-8-15)20-16-11-13-18(14-12-16)23(22)17-9-5-2-6-10-17/h1-10,16,18H,11-14H2,(H,20,21) |
Clave InChI |
ZYZGSJRRXDTBIM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NC(=O)C2=CC=CC=C2)[Se](=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


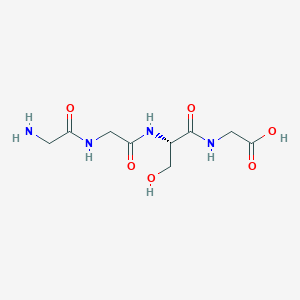
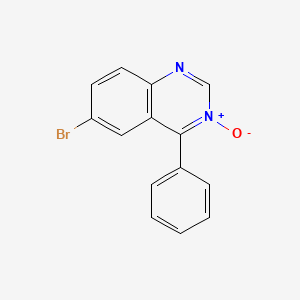
![N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide](/img/structure/B14251854.png)
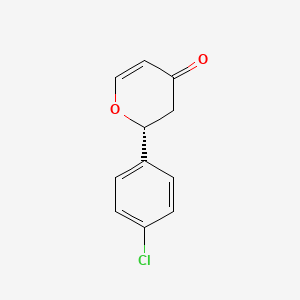

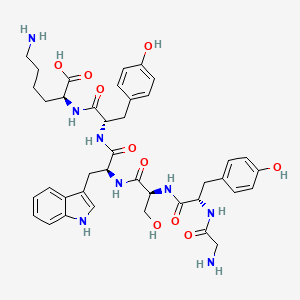
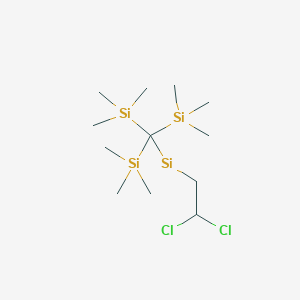
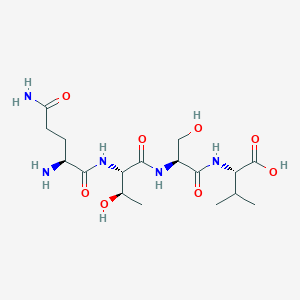
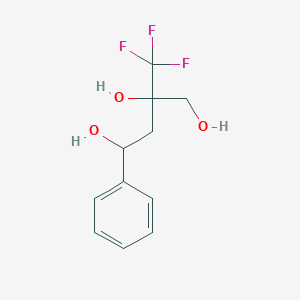
![3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B14251885.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14251886.png)
